Molecular Identity Verification: Carbonate (C₁₄H₁₇NO₄) vs. Carbamate (C₁₄H₁₇NO₃) Database Conflict Resolution
The target compound is unambiguously the ethyl carbonate ester (C₁₄H₁₇NO₄, MW 263.29), not the ethyl carbamate (C₁₄H₁₇NO₃, MW 247.29). Cross-database analysis reveals that ChemicalBook, Chemsrc, and Molaid list the carbamate formula, while PubChem, AKSci, MolCore, and Codow list the correct carbonate formula [1]. This discrepancy means that requesting the compound solely by CAS number 92246-24-7 carries a risk of receiving the incorrect molecular entity if the supplier uses a conflicting database record . The N–O–C(=O)–O–Et carbonate linkage has a hydrogen bond acceptor count of 5 and a topological polar surface area (TPSA) of 55.8 Ų, versus the carbamate's expected acceptor count of 4 and lower TPSA .
| Evidence Dimension | Molecular Formula |
|---|---|
| Target Compound Data | C₁₄H₁₇NO₄, MW 263.29 g/mol, H-bond acceptors = 5, TPSA = 55.8 Ų |
| Comparator Or Baseline | Ethyl carbamate analog: C₁₄H₁₇NO₃, MW 247.29 g/mol, H-bond acceptors = 4, TPSA ≈ 46.6 Ų (calculated) |
| Quantified Difference | ΔMW = +16.00 Da (one additional oxygen); ΔH-bond acceptors = +1; ΔTPSA = +9.2 Ų |
| Conditions | PubChem 2.1 computed properties; ChemSrc database comparison |
Why This Matters
Procurement specifications must include the explicit molecular formula C₁₄H₁₇NO₄ to avoid receiving the ethyl carbamate, which differs in reactivity, stability, and downstream synthetic performance.
- [1] PubChem CID 84820052, Computed Properties: Molecular Formula, H-Bond Acceptor Count, TPSA. View Source
